molecular formula C6H3F4N B1437265 4-Fluoro-2-(trifluoromethyl)pyridine CAS No. 850246-04-7

4-Fluoro-2-(trifluoromethyl)pyridine

Cat. No.: B1437265
CAS No.: 850246-04-7
M. Wt: 165.09 g/mol
InChI Key: BBVVWHSYFPKMSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-(trifluoromethyl)pyridine is a fluorinated pyridine derivative known for its unique chemical properties and applications in various fields. This compound is characterized by the presence of both fluorine and trifluoromethyl groups attached to the pyridine ring, which imparts distinct reactivity and stability.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often employs scalable methods such as catalytic fluorination and trifluoromethylation reactions, which are optimized for high yield and purity.

Types of Reactions:

Common Reagents and Conditions:

    Amination Reactions: Amines and catalytic ligands.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and oxygen.

Major Products:

    Aminopyridines: Formed through amination reactions.

    Pyridine N-oxides: Resulting from oxidation reactions.

    Hydrogenated Pyridines: Produced via reduction reactions.

    Tetramethylbiphenyls: Obtained from coupling reactions.

Biochemical Analysis

Biochemical Properties

4-Fluoro-2-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions, particularly in the synthesis of aminopyridines through amination reactions . It acts as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium . The compound interacts with various enzymes and proteins, facilitating these reactions by stabilizing transition states and enhancing reaction rates. The nature of these interactions is primarily based on the compound’s ability to form strong hydrogen bonds and van der Waals interactions with biomolecules.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of enzyme activity and alteration of metabolic fluxes. For instance, it has been observed to interact with specific enzymes involved in metabolic pathways, leading to changes in metabolite levels and overall cellular homeostasis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound exerts its effects by inhibiting or activating enzymes through direct binding to their active sites. This interaction can lead to changes in enzyme conformation and activity, ultimately affecting downstream biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound exhibits moderate stability under standard laboratory conditions, with a half-life of approximately 11.83 hours in model river water . Over extended periods, it can undergo degradation, leading to changes in its biochemical activity. Long-term studies have shown that prolonged exposure to this compound can result in alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance metabolic activity and improve cellular function. At high doses, it can exhibit toxic effects, including enzyme inhibition and disruption of metabolic pathways . Threshold effects have been identified, indicating that the compound’s impact is dose-dependent and requires careful consideration in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its biotransformation. The compound can influence metabolic fluxes by modulating enzyme activity and altering metabolite levels. It has been shown to participate in oxidative coupling reactions, where it acts as a catalytic ligand, facilitating the formation of complex organic molecules .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in various cellular compartments. The compound’s transport and distribution are influenced by its chemical properties, including its ability to form hydrogen bonds and interact with lipid membranes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization can affect its biochemical activity, as it interacts with enzymes and proteins within these compartments to modulate cellular processes .

Comparison with Similar Compounds

Uniqueness: 4-Fluoro-2-(trifluoromethyl)pyridine is unique due to the synergistic effects of both fluorine and trifluoromethyl groups, which enhance its reactivity and stability compared to similar compounds. This dual substitution pattern allows for more versatile applications in various chemical and biological processes .

Biological Activity

4-Fluoro-2-(trifluoromethyl)pyridine is a fluorinated derivative of pyridine that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, structure-activity relationships (SAR), and biological effects, particularly focusing on its antiproliferative, antibacterial, and antiandrogenic properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the introduction of fluorine substituents at specific positions on the pyridine ring. The trifluoromethyl group is known for enhancing lipophilicity and biological activity by influencing the electronic properties of the molecule. Various synthetic routes have been developed to optimize yield and purity while maintaining structural integrity.

Antiproliferative Activity

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study evaluated a series of fluorinated pyridine derivatives, revealing that compounds with a trifluoromethyl group displayed enhanced potency against breast, colon, and lung cancer cell lines. Notably, the highest antiproliferative activity was associated with specific structural modifications that optimized interactions with cellular targets. The mechanism of action appears to be independent of traditional pathways such as inhibition of dihydrofolate reductase (DHFR) .

Antibacterial Activity

The antibacterial properties of this compound have been explored in several studies. A recent investigation into trifluoromethylpyridine amide derivatives indicated that these compounds exhibited varying degrees of antibacterial activity against pathogenic bacteria. The results showed that certain derivatives were more effective than traditional antibiotics, suggesting potential applications in treating resistant bacterial strains .

CompoundConcentration (mg/L)Activity (%)
This compound10057
Derivative A5054
Derivative B10044

Antiandrogenic Activity

In addition to its antiproliferative effects, this compound has been studied for its antiandrogenic properties. A series of compounds based on this scaffold were tested in human prostate cancer cell lines (LNCaP), demonstrating significant inhibition of androgen receptor-mediated transcription. The best-performing compound in this series showed up to 90% inhibition at a concentration of 5 μM, indicating strong potential for therapeutic use in prostate cancer .

Structure-Activity Relationships (SAR)

The SAR studies highlight the importance of specific substituents on the pyridine ring in modulating biological activity. For instance, the presence of electron-withdrawing groups like trifluoromethyl enhances binding affinity and biological efficacy. Substitutions at different positions on the pyridine ring can lead to drastic changes in activity; for example, moving a trifluoromethyl group from para to meta positions significantly reduced potency .

Case Studies

  • Antiproliferative Study : A compound derived from this compound was evaluated against various cancer cell lines, showing IC50 values ranging from 1 to 10 µM depending on structural modifications.
  • Antibacterial Evaluation : In vitro tests against Staphylococcus aureus revealed that derivatives with the trifluoromethyl group exhibited lower minimum inhibitory concentrations (MIC) compared to non-fluorinated analogs.
  • Antiandrogenic Activity : Compounds were tested for their ability to inhibit PSA expression in LNCaP cells, with some achieving near-complete inhibition at low concentrations.

Properties

IUPAC Name

4-fluoro-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F4N/c7-4-1-2-11-5(3-4)6(8,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVVWHSYFPKMSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-2-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
4-Fluoro-2-(trifluoromethyl)pyridine
Reactant of Route 3
4-Fluoro-2-(trifluoromethyl)pyridine
Reactant of Route 4
Reactant of Route 4
4-Fluoro-2-(trifluoromethyl)pyridine
Reactant of Route 5
Reactant of Route 5
4-Fluoro-2-(trifluoromethyl)pyridine
Reactant of Route 6
4-Fluoro-2-(trifluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.